Ethyl (morpholine-3-carbonyl)glycinate

Description

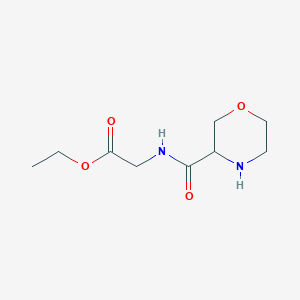

Structure

3D Structure

Properties

Molecular Formula |

C9H16N2O4 |

|---|---|

Molecular Weight |

216.23 g/mol |

IUPAC Name |

ethyl 2-(morpholine-3-carbonylamino)acetate |

InChI |

InChI=1S/C9H16N2O4/c1-2-15-8(12)5-11-9(13)7-6-14-4-3-10-7/h7,10H,2-6H2,1H3,(H,11,13) |

InChI Key |

MFAANHBRMAFHNH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CNC(=O)C1COCCN1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Ethyl Morpholine 3 Carbonyl Glycinate

Established Synthetic Pathways for Ethyl (morpholine-3-carbonyl)glycinate

The synthesis of this compound typically involves the formation of an amide bond between a morpholine-3-carboxylic acid precursor and an ethyl glycinate (B8599266) moiety. This process requires a multi-step approach, often incorporating protecting group strategies to ensure regioselectivity and high yields.

Multi-step Reaction Sequences and Intermediate Compound Characterization

A common synthetic route commences with a chiral starting material, such as L-serine or L-threonine, to construct the morpholine-3-carboxylic acid backbone. A plausible multi-step sequence is outlined below:

N-Protection and O-Alkylation: The synthesis can begin with an N-protected amino acid like Fmoc-Ser(tBu)-OH immobilized on a polymer support (e.g., Wang resin). acs.org The amino group is protected to prevent side reactions, and the subsequent step involves O-alkylation.

Sulfonylation/Acylation: The secondary amine formed after deprotection is then sulfonylated or acylated. For instance, treatment with 4-nitrobenzenesulfonyl chloride (NsCl) yields an N-sulfonyl intermediate. acs.org

Cyclization and Cleavage: An intramolecular cyclization is induced, often mediated by acid. Trifluoroacetic acid (TFA) can be used to cleave the molecule from the resin support and simultaneously catalyze the ring-closure to form the morpholine (B109124) ring. acs.org The inclusion of a reducing agent like triethylsilane (TES) in the cleavage cocktail can directly yield the saturated morpholine-3-carboxylic acid. acs.org

Amide Coupling: The resulting morpholine-3-carboxylic acid is then coupled with ethyl glycinate hydrochloride. This key step involves the activation of the carboxylic acid group using a suitable coupling reagent to facilitate the nucleophilic attack by the amino group of ethyl glycinate. umich.eduacs.org

Intermediate Characterization: Throughout the synthesis, intermediates are characterized using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of intermediates and the final product by analyzing chemical shifts, coupling constants, and integration of proton signals.

Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups. For instance, the formation of the N-acyl glycine (B1666218) product would be confirmed by the appearance of characteristic amide bond stretches (N-H stretch around 3300 cm⁻¹, C=O stretch around 1640-1680 cm⁻¹). google.com

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact molecular weight of the intermediates and the final product, confirming their elemental composition. acs.orgnih.gov

Strategic Protecting Group Chemistry in the Synthesis of N-substituted Glycinates

Protecting groups are essential in the multi-step synthesis of molecules like this compound to mask reactive functional groups and direct the reaction to the desired outcome. acs.org

Amine Protection: The secondary amine of the morpholine ring and the primary amine of ethyl glycinate are nucleophilic and can undergo unwanted side reactions. Common protecting groups for amines include:

tert-Butyloxycarbonyl (Boc): This group is stable under a variety of conditions but can be easily removed with moderate acids like trifluoroacetic acid (TFA). (S)-4-Boc-morpholine-3-carboxylic acid is a valuable chiral building block for such syntheses. chemimpex.com

Fluorenylmethyloxycarbonyl (Fmoc): Often used in solid-phase synthesis, the Fmoc group is stable to acid but is readily cleaved by a base, such as piperidine. acs.org

Orthogonal Protection: In complex syntheses, an orthogonal protecting group strategy is employed, where different protecting groups can be removed selectively under distinct reaction conditions without affecting others. acs.org For example, using an acid-labile Boc group for the morpholine nitrogen and a base-labile Fmoc group on another part of the molecule would allow for sequential deprotection and functionalization.

Optimization of Catalyst Systems and Reaction Conditions for Yield and Purity

The critical amide bond-forming step between morpholine-3-carboxylic acid and ethyl glycinate requires careful optimization to maximize yield and purity. numberanalytics.com Key factors include the choice of coupling reagent, solvent, temperature, and base.

Coupling Reagents: A variety of reagents have been developed to activate the carboxylic acid, converting it into a more reactive intermediate that is susceptible to aminolysis. uni-kiel.deamericanpeptidesociety.org These reagents are broadly classified into carbodiimide, phosphonium, and aminium/uronium types. sigmaaldrich.combachem.com

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. peptide.comacs.org They are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress racemization and improve efficiency. peptide.comacs.org

Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyBOP) are highly effective, particularly for sterically hindered couplings. bachem.com

Aminium/Uronium Salts: Reagents like HBTU, TBTU, and HATU react quickly and are suitable for a wide range of peptide couplings. sigmaaldrich.compeptide.com

Reaction Conditions: The optimization of reaction conditions is crucial for an efficient process. numberanalytics.com

Solvent: Polar aprotic solvents like dimethylformamide (DMF), dichloromethane (B109758) (DCM), and acetonitrile (B52724) (MeCN) are commonly used as they can solubilize the reactants and facilitate the reaction. numberanalytics.com

Base: A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is typically added to neutralize the acid formed during the reaction and to deprotonate the ammonium (B1175870) salt of the amino ester. bachem.com

Temperature: Most coupling reactions are performed at room temperature, although lower temperatures may be used to minimize side reactions like racemization. bdmaee.netresearchgate.net

Derivatization Strategies and Analogue Synthesis of this compound

Derivatization of the lead compound is a common strategy in medicinal chemistry to explore structure-activity relationships. This compound offers several sites for structural modification, including the glycinate moiety and the morpholine ring.

Structural Modifications at the Glycinate Moiety: Ester and Amide Derivatives

The ethyl ester of the glycinate portion is a versatile handle for creating a library of derivatives.

Ester Derivatives (Transesterification): The ethyl ester can be converted to other alkyl or aryl esters through transesterification. This reaction is typically catalyzed by an acid or a base and involves reacting the parent ester with an excess of a different alcohol (R'-OH). nih.govresearchgate.net The equilibrium is driven towards the product by removing the ethanol (B145695) byproduct.

Amide Derivatives (Aminolysis): The ester can be converted into a wide range of primary, secondary, or tertiary amides by reaction with ammonia (B1221849) or a primary/secondary amine (R'R''NH), a process known as aminolysis. granthaalayahpublication.orgacs.org This reaction is often performed by heating the ester with the desired amine, sometimes in a suitable solvent.

Molecular and Biochemical Mechanisms of Action of Ethyl Morpholine 3 Carbonyl Glycinate

Intracellular Signaling Pathway Modulation by Ethyl (morpholine-3-carbonyl)glycinate

Effects on Second Messenger Systems (e.g., cAMP, cGMP, Ca2+)

There is no available research data to suggest that this compound has any discernible effect on the levels or signaling pathways of common second messenger systems such as cyclic adenosine monophosphate (cAMP), cyclic guanosine monophosphate (cGMP), or intracellular calcium ions (Ca2+). Studies to measure the impact of this compound on the enzymes responsible for the synthesis and degradation of these second messengers, like adenylyl cyclase and phosphodiesterases, have not been reported. Consequently, any potential downstream effects on cellular processes regulated by these signaling molecules remain unknown.

Impact on Protein Phosphorylation Cascades and Kinase Activity

The influence of this compound on protein phosphorylation, a critical mechanism for regulating a vast array of cellular functions, is currently uncharacterized. There are no published studies that have examined the compound's ability to modulate the activity of specific protein kinases or phosphatases. As a result, its potential to interfere with or activate signaling cascades, such as the MAP kinase pathway or the PI3K/Akt pathway, has not been determined.

Cellular Permeability and Subcellular Localization Studies of this compound (In Vitro)

The ability of a compound to cross biological membranes and accumulate in specific cellular compartments is fundamental to its potential biological activity. However, in vitro studies to determine these properties for this compound have not been documented in the scientific literature.

Cell Culture Models for Permeation Assessment Across Biological Barriers

There are no published reports on the use of standard in vitro cell culture models, such as Caco-2 for intestinal absorption or MDCK cells for blood-brain barrier permeability, to assess the permeation of this compound. The passive diffusion and active transport characteristics of this compound remain to be investigated.

Microscopic Localization and Accumulation within Cellular Compartments

Information regarding the subcellular localization of this compound is not available. Techniques such as fluorescence microscopy using labeled analogues of the compound have not been described in the literature. Therefore, it is unknown whether this molecule targets specific organelles like the mitochondria, endoplasmic reticulum, or nucleus.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship studies are crucial for understanding how the chemical structure of a compound relates to its biological activity and for the rational design of more potent or selective molecules. For this compound, such studies appear not to have been conducted or at least not published.

Preclinical Pharmacological Investigations of Ethyl Morpholine 3 Carbonyl Glycinate Non Human in Vivo Models

Pharmacodynamic Profiling of Ethyl (morpholine-3-carbonyl)glycinate in Animal Models (Mechanistic Focus)

Dose-Response Characterization of Biochemical Markers and Target Engagement

No data available.

Investigation of Physiological Processes and Endpoints Related to Molecular Mechanism

No data available.

Pharmacokinetic Assessments of this compound in Preclinical Species

Bioavailability and Tissue Distribution Studies in Animal Tissues and Fluids

No data available.

Metabolic Pathways and Metabolite Identification in Hepatic Microsomes and Animal Models

No data available.

Excretion Routes and Mass Balance Studies in Preclinical Species

No data available.

Exploratory Studies of this compound in Disease-Relevant Animal Models (Focus on Mechanism of Action)

There is currently no published research available that details exploratory studies of this compound in disease-relevant animal models. Therefore, its mechanism of action in a biological system remains uninvestigated and unknown.

Investigation of Biochemical and Histopathological Markers in Model Systems

No studies have been identified that investigate the effects of this compound on biochemical or histopathological markers in any animal model systems. This lack of data prevents any assessment of the compound's potential effects on organ function, tissue integrity, or disease-specific biomarkers.

Analysis of Cellular and Molecular Changes Related to Compound's Mechanism of Action

Due to the absence of preclinical studies, there is no information regarding the cellular and molecular changes that may be induced by this compound. The molecular targets of this compound, as well as its effects on cellular signaling pathways and gene expression, have not been elucidated.

Lack of Publicly Available Research Data Precludes a Detailed Computational Analysis of this compound

A thorough investigation into the computational and theoretical chemistry of this compound reveals a significant gap in publicly accessible research. Despite a comprehensive search for scientific literature pertaining to the molecular docking, quantum chemical calculations, and molecular dynamics simulations of this specific compound, no dedicated studies were identified. Consequently, the detailed analysis as outlined by the user's request cannot be fulfilled at this time.

The intended article was to be structured around an in-depth examination of the compound's computational properties, including its interactions with biological targets, its electronic structure, and its dynamic behavior in complex with proteins. This would have encompassed:

Molecular Docking and Ligand-Protein Interaction Predictions: This section would have explored virtual screening methodologies to identify potential biological targets for this compound. It would have also delved into the analysis of its binding modes, the energies of these interactions, and the key amino acid residues involved in forming stable complexes. However, the absence of published molecular docking studies for this compound makes it impossible to provide this information.

Quantum Chemical Calculations and Electronic Structure Analysis: This portion of the analysis was slated to cover the conformational landscape and energy profiles of the molecule. Additionally, it would have investigated reactivity predictions through frontier molecular orbital interactions. Without specific quantum chemical calculations reported in the literature, a scientifically accurate discussion on these aspects cannot be constructed.

Molecular Dynamics Simulations: The final section would have focused on the dynamic behavior of this compound when bound to a biological target. This would involve an analysis of the stability of the complex over time and the fluctuations in its structure. The lack of such simulation data for this compound prevents any meaningful discussion on this topic.

While general principles and methodologies for these computational techniques are well-established in the field of chemistry, their application and the resulting data are unique to the specific molecule under investigation. Extrapolating from related but distinct molecules, such as other morpholine (B109124) derivatives or ethyl glycinate (B8599266) amides, would not adhere to the strict focus on this compound as requested.

Computational and Theoretical Chemistry Studies of Ethyl Morpholine 3 Carbonyl Glycinate

Molecular Dynamics Simulations of Ethyl (morpholine-3-carbonyl)glycinate-Target Complexes

Ligand-Target Dynamics and Stability Assessments over Time

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can provide valuable insights into the dynamic interactions between a ligand, such as this compound, and its biological target, typically a protein. These simulations can assess the stability of the ligand-protein complex, which is crucial for predicting the ligand's potential efficacy.

The stability of such a complex is often evaluated by monitoring key parameters throughout the simulation. One such parameter is the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms from their initial positions. A stable complex will typically exhibit a low and converging RMSD value over the simulation time, indicating that the ligand remains bound in a consistent orientation within the protein's active site. For instance, studies on morpholine-substituted tetrahydroquinoline derivatives as potential mTOR inhibitors have utilized MD simulations to confirm stable protein-ligand interactions over a 100-nanosecond period. mdpi.com

Another important aspect of ligand-target dynamics is the analysis of intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, that are formed and broken between the ligand and the protein. The persistence of key interactions over time is a strong indicator of a stable and potentially potent inhibitor. For example, in a study of quinoline-3-carboxamide (B1254982) derivatives, MD simulations were performed to establish the stability of the interactions between the inhibitors and various kinases. mdpi.com

The following interactive table illustrates a hypothetical summary of results from a 100 ns MD simulation of this compound bound to a target protein.

| Parameter | Average Value | Standard Deviation | Interpretation |

| Protein Backbone RMSD (Å) | 1.5 | 0.3 | Indicates a stable protein structure throughout the simulation. |

| Ligand RMSD (Å) | 0.8 | 0.2 | Suggests the ligand remains stably bound in the active site. |

| Number of Hydrogen Bonds | 3 | 1 | Highlights key hydrogen bonding interactions contributing to binding. |

| Binding Free Energy (kcal/mol) | -9.5 | 1.2 | Predicts a strong binding affinity of the ligand for the target. |

Solvent Effects and Conformational Changes of the Compound in Biological Environments

The biological environment is predominantly aqueous, and the presence of solvent molecules can significantly influence the conformation of a ligand and its interaction with a target protein. Computational studies often employ explicit or implicit solvent models to account for these effects.

Solvent molecules can mediate interactions between the ligand and the protein by forming hydrogen bond networks. They can also influence the conformational equilibrium of the ligand by stabilizing certain conformations over others. A computational investigation into the effects of polar and non-polar solvents on glycine (B1666218) derivatives has demonstrated that the solvent environment can alter the optimized structure and topological parameters of these molecules. researchgate.net This highlights the importance of considering solvent effects when studying the behavior of molecules like this compound in a biological context.

The conformational flexibility of the ethyl glycinate (B8599266) side chain would also be a critical factor. Rotations around the various single bonds in this chain would lead to a multitude of possible conformations. Understanding which of these are energetically favorable in an aqueous environment and upon binding to a target is essential for predicting its biological activity.

Pharmacophore Modeling and Ligand-Based Drug Design Approaches for this compound Analogues

Pharmacophore modeling is a powerful ligand-based drug design technique that focuses on the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target and elicit a biological response. The morpholine (B109124) moiety is often considered a "privileged pharmacophore" in medicinal chemistry due to its favorable properties. nih.gov

Generation of 3D Pharmacophore Models from Active Analogues

To generate a 3D pharmacophore model, a set of known active analogues of this compound would be required. These molecules would be superimposed based on their structural similarities, and common chemical features would be identified. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged centers.

The process involves aligning the molecules and identifying the spatial arrangement of these features that is common to the most active compounds. This arrangement constitutes the pharmacophore model. For instance, a pharmacophore model for morpholine-based inhibitors might include a hydrogen bond acceptor from the morpholine oxygen, a hydrogen bond donor from the amide nitrogen, and a hydrophobic feature from the ethyl group. Several computational tools are available for generating and visualizing such models. The development of a pharmacophore model for inhibitors of the main protease of SARS-CoV-2 involved identifying key hydrogen bond acceptor, donor, and hydrophobic features. mdpi.com

The following table presents a hypothetical 3D pharmacophore model derived from a set of active this compound analogues.

| Feature | Type | X (Å) | Y (Å) | Z (Å) | Radius (Å) |

| HBA 1 | Hydrogen Bond Acceptor | 2.1 | 3.5 | -1.2 | 1.0 |

| HBD 1 | Hydrogen Bond Donor | 4.5 | 1.8 | -0.5 | 1.0 |

| HYD 1 | Hydrophobic | -1.3 | 0.5 | 2.4 | 1.5 |

Virtual Library Screening for Novel Analogues Based on Pharmacophore Features

Once a validated pharmacophore model is established, it can be used as a 3D query to search large virtual libraries of chemical compounds. nih.gov This process, known as virtual screening, allows for the rapid identification of novel molecules that possess the desired pharmacophoric features and are therefore likely to be active against the target of interest.

Virtual libraries, such as the ZINC database, contain millions of commercially available or synthetically accessible compounds. frontiersin.org The screening process involves computationally fitting each molecule in the library to the pharmacophore model. Molecules that successfully match the pharmacophore features with a good geometric alignment are selected as "hits." These hits can then be further evaluated using other computational methods, such as molecular docking, before being prioritized for experimental testing. The virtual screening of fragment libraries is a common approach in the early stages of drug discovery to identify small molecules that can be developed into more potent leads. computabio.com

This approach allows for the exploration of vast chemical space and the identification of diverse chemical scaffolds that may not have been considered through traditional medicinal chemistry approaches. The ultimate goal is to identify novel and potent analogues of this compound with improved pharmacological properties.

Advanced Analytical Methodologies for Research on Ethyl Morpholine 3 Carbonyl Glycinate

Chromatographic Techniques for Separation and Purity Assessment of Ethyl (morpholine-3-carbonyl)glycinate

Chromatography is an indispensable tool for isolating this compound from reaction mixtures and accurately determining its purity. The selection of a specific technique is contingent on the physicochemical properties of the compound and the analytical question at hand.

High-Performance Liquid Chromatography (HPLC) is the premier method for the purity assessment and quantification of this compound due to its high resolution and sensitivity. A reversed-phase HPLC (RP-HPLC) method is typically developed for compounds with moderate polarity.

Method development involves the systematic optimization of several parameters to achieve adequate separation from impurities and starting materials. A C18 stationary phase is commonly employed, offering excellent hydrophobic retention for the molecule. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer. researchgate.net The inclusion of a small percentage of an acid modifier like formic acid can improve peak shape and ensure the consistent ionization of the morpholine (B109124) nitrogen. Detection is often performed using a UV detector, as the amide bond within the molecule provides sufficient chromophoric activity.

Once developed, the method must be validated according to established guidelines to ensure its reliability. Validation encompasses the evaluation of parameters such as linearity, precision, accuracy, specificity, and robustness.

Table 1: Illustrative HPLC Method Parameters and Validation Summary

| Parameter | Condition/Value |

| Chromatographic Conditions | |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Validation Parameters | |

| Linearity (r²) | > 0.999 |

| Precision (%RSD) | < 2.0% |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Limit of Detection (LOD) | Dependent on detector sensitivity |

| Limit of Quantification (LOQ) | Dependent on detector sensitivity |

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its relatively low volatility and thermal lability. However, GC can be employed following a chemical derivatization step that converts the analyte into a more volatile and thermally stable compound. researchgate.net

A common derivatization strategy for molecules containing secondary amines like morpholine is nitrosation, which produces a stable and volatile N-nitrosomorpholine derivative. core.ac.ukmdpi.com This reaction is typically carried out using a nitrosating agent such as sodium nitrite (B80452) under acidic conditions. aocs.org The resulting derivative can then be analyzed by GC, often coupled with a Mass Spectrometry (MS) detector for definitive identification. researchgate.net This approach is highly sensitive and specific, making it suitable for trace-level analysis.

Table 2: Typical GC-MS Conditions for Derivatized this compound

| Parameter | Condition/Value |

| Derivatization | |

| Reagent | Sodium Nitrite in Acidic Medium |

| Product | N-nitroso derivative |

| GC Conditions | |

| Column | Mid-polarity capillary column (e.g., TM-1701) |

| Injection Mode | Split/Splitless |

| Carrier Gas | Helium |

| Oven Program | Initial temp. 100°C, ramped to 250°C |

| MS Conditions | |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Detection Mode | Selected Ion Monitoring (SIM) |

The structure of this compound contains a stereocenter at the C3 position of the morpholine ring, meaning it can exist as a pair of enantiomers. In many research contexts, particularly those related to pharmacology or materials science, it is crucial to separate and quantify these enantiomers. Chiral chromatography is the definitive method for determining enantiomeric purity or excess.

This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of chiral compounds. libretexts.org The separation can be performed using HPLC in either normal-phase or reversed-phase mode. The choice of mobile phase, typically a mixture of an alkane and an alcohol for normal-phase or an aqueous-organic mixture for reversed-phase, is critical for achieving optimal resolution.

Table 3: Example of Chiral HPLC Separation Parameters

| Parameter | Condition/Value |

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) CSP |

| Mobile Phase | Hexane/Isopropanol (80:20, v/v) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 220 nm |

| Hypothetical Results | |

| Retention Time (Enantiomer 1) | 10.5 min |

| Retention Time (Enantiomer 2) | 12.8 min |

| Resolution (Rs) | > 1.5 |

Spectroscopic Methods for Structural Elucidation and Quantification in Research Contexts

Spectroscopic techniques are essential for the unambiguous confirmation of the chemical structure of this compound and for its quantification in various matrices.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments allows for the complete and unambiguous assignment of all atoms in the structure of this compound.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Ethyl -CH₃ | ~1.25 (t) | ~14.2 |

| Ethyl -CH₂- | ~4.20 (q) | ~61.5 |

| Glycine (B1666218) -CH₂- | ~4.05 (d) | ~41.8 |

| Morpholine C3-H | ~4.50 (m) | ~55.0 |

| Morpholine Ring Protons | 3.20 - 4.00 (m) | 45.0 - 68.0 |

| Amide N-H | ~8.30 (t) | - |

| Amide C=O | - | ~170.0 |

| Ester C=O | - | ~171.5 |

Note: Predicted values in a typical deuterated solvent like CDCl₃. (t = triplet, q = quartet, d = doublet, m = multiplet).

Mass Spectrometry (MS) is a vital analytical technique used to confirm the molecular weight of this compound and to gain structural information through fragmentation analysis. chemguide.co.uk Soft ionization techniques, such as Electrospray Ionization (ESI), are typically used to generate the protonated molecular ion [M+H]⁺ with minimal fragmentation, allowing for the accurate determination of the molecular mass.

Tandem mass spectrometry (MS/MS) experiments involve the isolation of the molecular ion followed by collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern provides a structural fingerprint of the molecule. For this compound, key fragmentation pathways would likely include the cleavage of the amide bond, loss of the ethyl ester group, and ring-opening of the morpholine moiety. This detailed fragmentation data is invaluable for confirming the identity of the compound in complex mixtures or for metabolite identification studies.

Table 5: Predicted ESI-MS Fragmentation Data for this compound

| m/z Value | Ion Identity | Description |

| 231.13 | [M+H]⁺ | Protonated Molecular Ion |

| 158.08 | [M - OCH₂CH₃ - CO + H]⁺ | Loss of ethyl formate (B1220265) from the glycine portion |

| 114.06 | [Morpholine-3-carbonyl]⁺ | Cleavage of the amide bond |

| 86.06 | [C₄H₈NO]⁺ | Fragment from morpholine ring cleavage |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful techniques for the qualitative analysis of molecular structures, particularly for identifying key functional groups.

Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific bonds and functional groups absorb at characteristic frequencies, providing a molecular fingerprint. For this compound, the IR spectrum is expected to exhibit several key absorption bands corresponding to its distinct structural features. The morpholine ring typically shows C-H stretching vibrations from its methylene (B1212753) groups in the 3100-2850 cm⁻¹ region. The presence of the amide and ester carbonyl (C=O) groups would result in strong absorption bands in the range of 1630-1750 cm⁻¹. The C-N stretching of the amide and the C-O stretching of the ester and ether functionalities within the morpholine ring would also produce characteristic peaks.

**Expected IR Absorption Bands for Ethyl (morpholine-3

Based on a comprehensive search of available scientific literature, there is currently no specific research published on "this compound" that would allow for a detailed article on its emerging research applications and future directions as outlined in the provided structure.

The search yielded general information on the broader class of morpholine derivatives, which are recognized for their diverse biological activities and applications in medicinal chemistry and materials science. researchgate.netresearchgate.net For instance, morpholine-containing compounds have been investigated for various therapeutic areas, and the morpholine scaffold is a common motif in drug discovery. researchgate.net Additionally, polymers incorporating morpholine structures have been explored for applications such as drug delivery and tissue engineering due to their stimuli-responsive properties. nih.gov

However, no documents were found that specifically discuss this compound in the context of:

Its development or use as a biochemical probe.

Applications in proteomics for target identification and validation.

Its utility in delineating mechanistic biological pathways.

Its integration into advanced materials science or bio-conjugation.

Exploration in polymer chemistry or functional material design.

Its use as a scaffold for surface modification or biosensor development.

Any unexplored biological systems or novel mechanistic hypotheses related to it.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed information for each specified section and subsection. Any attempt to do so would be speculative and not based on published research findings. Further research on this specific compound is needed before a comprehensive review of its applications can be compiled.

Emerging Research Applications and Future Directions for Ethyl Morpholine 3 Carbonyl Glycinate

Identified Gaps in Current Academic Research and Future Experimental Endeavors

While the morpholine (B109124) scaffold is a cornerstone in medicinal chemistry, leading to the development of numerous therapeutic agents, the specific compound Ethyl (morpholine-3-carbonyl)glycinate remains conspicuously absent from extensive academic and industrial research. A thorough review of scientific literature reveals a significant gap in the understanding of its synthesis, chemical properties, and potential biological activities. This lack of dedicated research presents a fertile ground for future experimental endeavors that could unlock novel applications for this and related molecules.

Current academic research is replete with studies on various morpholine-containing molecules and glycinate (B8599266) esters, yet the unique combination within this compound is largely unexplored. The existing body of knowledge focuses on derivatives where the morpholine ring is substituted at the nitrogen atom (N-substituted morpholines) or where other functionalities are attached to the carbon framework. Similarly, research into glycinate derivatives often involves their use as spacers or as part of larger, more complex molecular architectures. The specific arrangement of a glycinate moiety attached via an amide linkage to the 3-position of the morpholine ring represents a novel structural motif that warrants investigation.

Future experimental endeavors should systematically address the current voids in the literature. A foundational step would be the development and optimization of a reliable synthetic route to produce this compound in high yield and purity. Methodologies such as peptide coupling reactions between morpholine-3-carboxylic acid and ethyl glycinate could be explored and refined.

Once a stable supply of the compound is established, a comprehensive evaluation of its physicochemical properties would be essential. This includes determining its solubility, stability under various conditions, and its three-dimensional conformation, which are critical parameters for any potential therapeutic application.

A significant area for future research lies in the exploration of the biological activities of this compound. Given the wide range of pharmacological effects exhibited by other morpholine derivatives, it is plausible that this compound could possess interesting biological properties. e3s-conferences.orgijprems.comnih.govresearchgate.net High-throughput screening against a diverse panel of biological targets, including enzymes, receptors, and whole cells, could rapidly identify potential areas of interest.

Based on the known activities of related compounds, several specific avenues for investigation can be proposed. For instance, many morpholine-containing compounds have demonstrated anticancer activity. nih.govmdpi.com Therefore, future studies could assess the cytotoxic effects of this compound against various cancer cell lines. Mechanistic studies could then be employed to elucidate the mode of action, such as the inhibition of specific kinases or interference with cellular signaling pathways. researchgate.net

Furthermore, the morpholine nucleus is a common feature in drugs targeting the central nervous system. Consequently, investigating the neuropharmacological properties of this compound could be a promising research direction. This could involve assessing its ability to modulate neurotransmitter receptors or its potential as an anticonvulsant or anxiolytic agent.

The field of infectious diseases also presents opportunities for future research. The structural similarity to known antibacterial and antifungal agents containing the morpholine scaffold suggests that this compound could be screened for antimicrobial activity. e3s-conferences.orgijprems.com

To provide a clearer roadmap for future research, the following table outlines key identified gaps and corresponding experimental endeavors:

| Identified Gap in Research | Proposed Future Experimental Endeavors |

| Lack of established synthetic route | Development and optimization of synthetic protocols (e.g., peptide coupling). |

| Unknown physicochemical properties | Comprehensive characterization of solubility, stability, and crystal structure. |

| Unexplored biological activity | High-throughput screening against diverse biological targets. |

| Potential as an anticancer agent | Cytotoxicity screening against a panel of cancer cell lines and mechanistic studies. |

| Potential neuropharmacological effects | Evaluation of activity on central nervous system targets and behavioral models. |

| Potential antimicrobial properties | Screening for antibacterial and antifungal activity against a range of pathogens. |

Q & A

Q. What synthetic routes are available for preparing ethyl (morpholine-3-carbonyl)glycinate, and how do reaction conditions influence product selectivity?

this compound can be synthesized via condensation reactions between morpholine-3-carbonyl chloride and ethyl glycinate. Key factors affecting selectivity include:

- Catalyst choice : Acidic conditions (e.g., p-toluenesulfonic acid) promote cyclization or cascade reactions, as seen in analogous glycinate derivatives reacting with 3-formylchromones .

- Solvent and temperature : Refluxing toluene is effective for facilitating multi-step transformations, while polar aprotic solvents (e.g., DMF) may favor direct coupling.

- Stoichiometry : Excess ethyl glycinate can suppress side reactions, such as dimerization observed in glycine ester condensations .

Q. What analytical techniques are recommended for characterizing this compound and verifying its purity?

- Mass spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns. For example, acyl group loss ([M-RCOO]+) is diagnostic for carbonyl-containing esters .

- NMR spectroscopy : ¹H and ¹³C NMR can identify the morpholine ring (δ 3.5–4.0 ppm for N-CH₂) and glycinate ester (δ 1.2–1.4 ppm for CH₃).

- Chromatography : HPLC with UV detection (λ ~210 nm) or GC-MS for volatile derivatives ensures purity, especially when byproducts like pyrroles or pyridines are formed during synthesis .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ester group.

- Safety : Use fume hoods and PPE (gloves, goggles) due to potential irritancy, as recommended for structurally similar glycinate hydrochlorides .

- Decomposition monitoring : Track via TLC or FTIR for carbonyl (1700–1750 cm⁻¹) and ester (1250 cm⁻¹) band integrity.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

- Basis sets : Use 6-311G** with diffuse and polarization functions for accurate geometry optimization and electronic structure analysis .

- Exchange-correlation functionals : Hybrid functionals (e.g., B3LYP) improve thermochemical accuracy for bond dissociation energies and reaction pathways .

- Applications : Calculate HOMO/LUMO gaps to predict nucleophilic/electrophilic sites, or model transition states for hydrolysis or cycloaddition reactions.

Q. What mechanistic insights explain contradictory product distributions in reactions involving ethyl glycinate derivatives?

- Case study : In reactions with 3-formylchromone, ethyl glycinate yields pyridines (18a) or pyrroles (19a) depending on substituents. α-Aminoacetonitrile selectively forms pyridines (18b), while bulkier esters favor pyrroles .

- Key factors : Steric hindrance directs reaction pathways (e.g., cyclization vs. condensation), and acid catalysis stabilizes intermediates via protonation.

- Methodology : Use kinetic studies (e.g., variable-temperature NMR) and isotopic labeling (¹³C/²H) to track intermediate formation.

Q. How can regioselectivity challenges in functionalizing this compound be addressed?

- Protecting groups : Temporarily block the morpholine nitrogen to direct reactivity to the glycinate moiety.

- Metal catalysis : Transition metals (e.g., Pd, Co) enable selective C–H activation, as demonstrated in para-Friedel–Crafts reactions of glycinate derivatives .

- Solvent effects : Polar solvents (e.g., DMSO) enhance electrophilicity at specific sites, while nonpolar solvents favor steric control.

Q. What strategies validate the biological or catalytic activity of this compound in complex systems?

- In vitro assays : Test enzyme inhibition (e.g., proteases) using fluorogenic substrates, comparing activity to unmodified glycinate esters .

- Spectroscopic probes : Attach fluorescent tags (e.g., dansyl) to track cellular uptake via confocal microscopy.

- Computational docking : Simulate binding interactions with target proteins (e.g., using AutoDock Vina) to prioritize synthetic targets.

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported synthetic yields for ethyl glycinate derivatives?

- Variable factors :

- Catalyst loading : Excess acid (e.g., TsOH) may accelerate side reactions, reducing yield .

- Purification methods : Column chromatography vs. recrystallization can lead to purity/yield differences.

- Mitigation : Standardize protocols (e.g., reaction time, workup) and report detailed experimental logs.

Tables for Key Data

Q. Table 1. Reaction Conditions and Outcomes for Glycinate Derivatives

| Substrate | Catalyst | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ethyl glycinate | TsOH | Toluene | Pyridine 18a/Pyrrole 19a | 60/25 | |

| α-Aminoacetonitrile | TsOH | Toluene | Pyridine 18b | 85 | |

| Alanine ethyl ester | TsOH | Toluene | Pyrrole 20 | 70 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.